molecular formula C23H22ClNO4 B11274477 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide

Cat. No.: B11274477
M. Wt: 411.9 g/mol
InChI Key: LGRQIMRIGRVYKY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide is a complex organic compound that features a benzofuran core substituted with a chlorobenzoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran core using 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The chlorobenzoyl and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzoyl)-7-methoxy-1-benzofuran
  • 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid

Uniqueness

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzofuran core with the chlorobenzoyl and methoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H22ClNO4/c1-28-18-9-5-8-17-19(25-23(27)15-6-3-2-4-7-15)22(29-21(17)18)20(26)14-10-12-16(24)13-11-14/h5,8-13,15H,2-4,6-7H2,1H3,(H,25,27)

InChI Key

LGRQIMRIGRVYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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